N-Benzyl-4-acetamido-N-methylbenzamide is a compound that belongs to the class of amides, specifically characterized by the presence of a benzyl group, an acetamido group, and a methyl group attached to a benzene ring. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.
N-Benzyl-4-acetamido-N-methylbenzamide falls under the category of organic compounds, specifically within the subcategory of aromatic amides. It is classified based on its functional groups and structural features, which influence its chemical behavior and reactivity.
The synthesis of N-Benzyl-4-acetamido-N-methylbenzamide can be achieved through several methodologies:
The synthesis typically requires controlled temperature conditions and specific solvents (e.g., THF or DMF) to optimize yields. Reaction conditions such as pH, temperature, and reaction time are critical for achieving desired outcomes .
N-Benzyl-4-acetamido-N-methylbenzamide has a complex molecular structure featuring:
The molecular formula can be represented as .
The compound exhibits specific physical properties such as melting point, boiling point, and solubility characteristics that are essential for its application in various chemical processes. Detailed spectroscopic data (NMR, IR) would typically confirm its structure during synthesis.
N-Benzyl-4-acetamido-N-methylbenzamide can participate in various chemical reactions:
Reactions involving this compound are typically monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to assess conversion rates and product purity.
The mechanism of action for N-Benzyl-4-acetamido-N-methylbenzamide involves its interaction with biological targets, which may include receptor tyrosine kinases or other cellular proteins. The compound's structural features allow it to fit into active sites of enzymes or receptors, potentially inhibiting their activity.
Studies have indicated that similar compounds exhibit significant inhibitory activity against various kinases involved in cancer progression, suggesting potential therapeutic applications .
Relevant analyses such as spectroscopy (NMR, IR) are crucial for confirming these properties during research and development phases.
N-Benzyl-4-acetamido-N-methylbenzamide has potential applications in:
The ongoing research into this compound highlights its significance in developing novel therapeutic agents and understanding its chemical behavior in biological systems .
N-Benzyl-4-acetamido-N-methylbenzamide is a structurally specialized benzamide derivative characterized by dual functionalization at both the benzamide nitrogen and the para-position of the phenyl ring. Its systematic IUPAC name is N-Benzyl-4-(acetylamino)-N-methylbenzamide, reflecting the presence of a methyl group on the amide nitrogen and an acetamido moiety (–NHCOCH₃) at the fourth position of the benzoyl ring. The molecular formula is C₁₇H₁₈N₂O₂, with a molecular weight of 282.34 g/mol. This compound belongs to the broader class of N-alkyl-N-benzyl benzamides, which are recognized for their conformational flexibility and capacity for targeted interactions with biological macromolecules [8].
Table 1: Chemical Identifiers of N-Benzyl-4-acetamido-N-methylbenzamide
Property | Value |
---|---|
IUPAC Name | N-Benzyl-4-(acetylamino)-N-methylbenzamide |
Molecular Formula | C₁₇H₁₈N₂O₂ |
Molecular Weight | 282.34 g/mol |
Canonical SMILES | CN(C(=O)C1=CC=C(C=C1)NC(=O)C)CC2=CC=CC=C2 |
Key Functional Groups | N-Methylated tertiary amide, para-acetamido, N-benzyl |
Alternative naming conventions include 4-Acetamido-N-benzyl-N-methylbenzamide, emphasizing the acetamido substituent’s positional priority. The N-methylation differentiates it from simpler secondary benzamides (e.g., N-benzylbenzamide, CID 11500), while the para-acetamido group distinguishes it from analogs like N-benzyl-4-methylbenzamide (CID 228681) [1] .
The development of N-benzyl benzamide derivatives evolved from early investigations into amino acid-based anticonvulsants. Initial research focused on secondary benzamides like N-benzyl-2-acetamido-3-methoxypropionamide (lacosamide), which demonstrated potent voltage-gated sodium channel modulation [7]. To enhance metabolic stability and receptor affinity, medicinal chemists introduced N-methylation of the amide bond—a strategy proven to reduce susceptibility to proteolytic cleavage and improve blood-brain barrier permeability [8]. Concurrently, substitutions at the benzoyl ring’s para-position were explored to fine-tune electronic and steric properties.
The integration of a 4-acetamido group—as seen in this compound—emerged from structure-activity relationship (SAR) studies indicating that electron-donating para-substituents augmented anticonvulsant efficacy. This design leveraged the acetamido group’s dual role as a hydrogen-bond donor/acceptor, mimicking natural ligands while enhancing solubility over halogenated or alkylated analogs like N-benzyl-4-[ethyl(methyl)amino]-N-methylbenzamide (CID 133602206) [3]. Patent literature from the late 1990s underscores this scaffold’s therapeutic rationale for central nervous system disorders, positioning it within a lineage of optimized benzamide anticonvulsants [7].
N-Benzyl-4-acetamido-N-methylbenzamide epitomizes key principles in anticonvulsant SAR, particularly the critical influence of para-substituents on maximal electroshock (MES) seizure protection. Research on related 4′-modified N-benzyl benzamides revealed that non-bulky, hydrogen-bond-capable groups at the 4′-position significantly enhance activity against electrically induced seizures. The acetamido group (–NHCOCH₃) is optimal in this context, as it provides hydrogen-bonding capacity without excessive steric hindrance [2] [7].
Table 2: Impact of 4′-Substituents on Anticonvulsant Activity in MES Models
4′-Substituent | Relative Activity | Key Properties |
---|---|---|
–H | Baseline | None |
–CH₃ (Methyl) | ++ | Lipophilic, small |
–OCH₃ (Methoxy) | +++ | H-bond acceptor, electron-donor |
–NHCOCH₃ (Acetamido) | ++++ | H-bond donor/acceptor |
–N(CH₃)₂ (Dimethylamino) | ++ | Sterically bulky |
Studies comparing positional isomers confirmed that 4′-substituted derivatives consistently outperformed 2′- or 3′-isomers in the MES test, attributed to optimal alignment with hydrophobic pockets in neuronal sodium channels [2]. The acetamido group’s electronic properties further stabilize ligand-channel interactions, as evidenced by analogs like 4-acetamido-N-(4-(benzyloxy)benzyl)benzamide (CID 49711922) exhibiting enhanced binding kinetics [4].
Although direct in vivo data for this specific compound is limited in the available literature, its structural congruity with high-performing analogs—such as (R)-N-(4′-substituted)benzyl 2-acetamido-3-methoxypropionamides—supports its potential as a sodium channel blocker. These derivatives often surpassed traditional antiepileptics (phenytoin, valproate) in MES efficacy, underscoring the scaffold’s promise for drug-resistant epilepsy [2].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7